3-Bromo-N-desethyl-N-benzyl Lidocaine is a chemical compound derived from lidocaine, which is a widely used local anesthetic. This compound features a bromine atom and is characterized by the absence of the ethyl group at the nitrogen position, along with a benzyl substituent. The structural modifications enhance its pharmacological properties and potential applications.
The compound is synthesized through various chemical methods, often involving modifications of existing lidocaine derivatives. Lidocaine itself was first synthesized in 1943 and has since been modified to create various analogs for enhanced efficacy and reduced side effects.
3-Bromo-N-desethyl-N-benzyl Lidocaine falls under the category of local anesthetics and is classified as an amide-type anesthetic. Its structural characteristics place it within the broader class of aromatic amines, which are known for their biological activity.
The synthesis of 3-Bromo-N-desethyl-N-benzyl Lidocaine typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity.
The molecular formula for 3-Bromo-N-desethyl-N-benzyl Lidocaine is . The structure can be depicted as follows:
3-Bromo-N-desethyl-N-benzyl Lidocaine can participate in various chemical reactions:
Technical details regarding reaction mechanisms and conditions are essential for understanding its reactivity.
The mechanism of action of 3-Bromo-N-desethyl-N-benzyl Lidocaine involves blocking sodium channels in neuronal membranes:
Data from pharmacological studies indicate that modifications like bromination enhance potency and duration of action compared to standard lidocaine.
Relevant data regarding stability and degradation pathways are crucial for storage and handling recommendations.
3-Bromo-N-desethyl-N-benzyl Lidocaine has potential applications in various fields:
The ongoing research into its efficacy and safety profiles could lead to broader clinical applications in pain management and surgical anesthesia.
3-Bromo-N-desethyl-N-benzyl Lidocaine is systematically named as 2-[benzyl(ethyl)amino]-N-(3-bromo-2,6-dimethylphenyl)acetamide according to IUPAC conventions. Its molecular formula is C₁₉H₂₃BrN₂O, with a molecular weight of 391.31 g/mol. The CAS Registry Number assigned to this compound is 1797880-42-2, which serves as a unique identifier in chemical databases [2] [3]. Structurally, it features three key modifications from lidocaine:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 2-[benzyl(ethyl)amino]-N-(3-bromo-2,6-dimethylphenyl)acetamide |
Molecular Formula | C₁₉H₂₃BrN₂O |
CAS Registry Number | 1797880-42-2 |
Category | Lidocaine Impurity |
Synonyms | 3-Bromo-N-desethyl-N-benzyl Lidocaine |
Characterization of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). While specific spectral data for this derivative are not fully disclosed in public literature, its structural analogs and fragmentation patterns provide reliable inference pathways:
NMR Features:
Mass Spectrometry:Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of lidocaine derivatives typically shows distinct fragmentation patterns:
Structural differences between 3-Bromo-N-desethyl-N-benzyl Lidocaine and lidocaine significantly alter physicochemical properties:
Table 2: Structural and Property Comparison with Lidocaine
Property | Lidocaine | 3-Bromo-N-desethyl-N-benzyl Lidocaine |
---|---|---|
Molecular Formula | C₁₄H₂₂N₂O | C₁₉H₂₃BrN₂O |
Molecular Weight | 234.34 g/mol | 391.31 g/mol |
Aromatic Substituents | 2,6-dimethylphenyl | 3-bromo-2,6-dimethylphenyl |
Amide Nitrogen Substituent | Diethylamino | Ethylbenzylamino |
LogP (Predicted) | 2.7 | 4.1 |
Key Modifications | None | Bromination, desethylation, benzylation |
Impact of Modifications:
No public crystallographic data exists specifically for 3-Bromo-N-desethyl-N-benzyl Lidocaine. However, inferences can be drawn from lidocaine and its brominated analogs:
Conformational Flexibility:
Predicted Crystal Packing:Bromine's heavy atom effect likely dominates lattice formation:
Table 3: Characterized Lidocaine Derivatives
Compound Name | CAS Number | Structural Features |
---|---|---|
Lidocaine | 137-58-6 | Baseline structure |
3-Bromo-N-desethyl-N-benzyl Lidocaine | 1797880-42-2 | Brominated, desethylated, benzylated |
Monoethylglycinexylidide (MEGX) | 34141-88-3 | N-desethyl metabolite |
Glycinexylidide (GX) | 38186-11-9 | N,N-didesethyl metabolite |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7